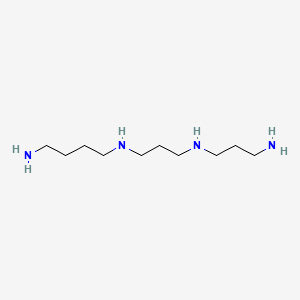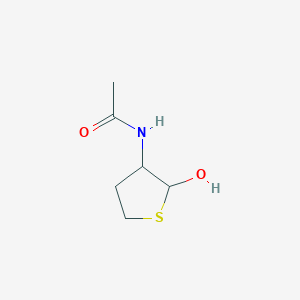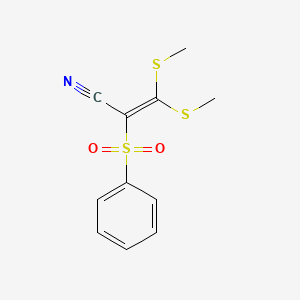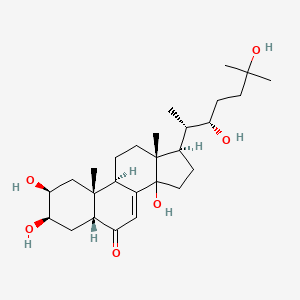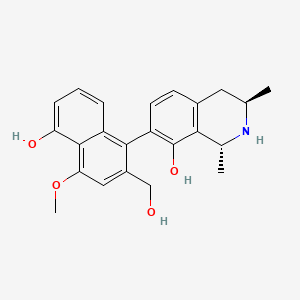
Dioncopeltine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioncopeltine A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 1-hydroxy-6-(hydroxymethyl)-8-methoxynaphthalen-5-yl group. It is a naphthylisoquinoline alkaloid found in Triphyophyllum peltatum. It has a role as an antimalarial and a metabolite. It is an isoquinoline alkaloid and a member of isoquinolines.
Aplicaciones Científicas De Investigación
Alkaloid Characteristics and Synthesis
Dioncopeltine A is an alkaloid isolated from Triphyophyllum peltatum. It's closely related to dioncophylline A and has been characterized using various spectroscopic methods. Its structure was confirmed by X-ray crystallography, and it's notable for being transformable into O-methyl-dioncopophylline A. Dioncolactone A, another alkaloid that can be transformed into dioncopeltine A, is the first naturally occurring representative of a novel type of ‘axially prostereogenic’ biaryl alkaloids (Bringmann et al., 1991).
Antimalarial Properties
Dioncopeltine A has shown significant antimalarial properties. In studies involving Plasmodium berghei-infected mice, it almost totally suppressed parasitemia. The compound displayed high levels of activity, showing promising potential as an antimalarial agent (François et al., 1997).
Synthetic Derivatives and Antiplasmodial Activity
Jozipeltine A, a dimer of dioncopeltine A, was synthesized and studied for its antiplasmodial and antiviral activities. This synthetic derivative provides insights into the structure-activity relationships within this class of bioactive compounds (Bringmann et al., 2000).
Analytical Techniques in Studying Dioncopeltine A
Deep-UV resonance Raman microscopy has been utilized for tracing dioncopeltine A in Triphyophyllum peltatum. This method showed high sensitivity and selectivity, enabling the identification of dioncopeltine A in different plant parts, which is significant for the development of new antimalarials and plant science (Frosch et al., 2007).
New Alkaloids and Antimalarial Activity
5'-O-demethyldioncophylline A, a new alkaloid isolated from Triphyophyllum peltatum, was derived from dioncopeltine A. It demonstrated antimalarial activity against Plasmodium falciparum, contributing to the growing evidence of the antimalarial potential of dioncopeltine A and its derivatives (Bringmann et al., 1998).
Additional Research
- The effectiveness of dioncopeltine A and other naphthylisoquinoline alkaloids against Plasmodium berghei was also confirmed in vitro, showing significant activity comparable to that found against erythrocytic forms of Plasmodium falciparum (François et al., 1995).
- A joint total synthesis of dioncolactone A, dioncopeltine A, and 5′-O-demethyldioncophylline A was achieved, showcasing the complexity and potential of these alkaloids in antimalarial drug development (Bringmann et al., 1999).
Propiedades
Número CAS |
60158-81-8 |
|---|---|
Nombre del producto |
Dioncopeltine A |
Fórmula molecular |
C23H25NO4 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C23H25NO4/c1-12-9-14-7-8-17(23(27)20(14)13(2)24-12)21-15(11-25)10-19(28-3)22-16(21)5-4-6-18(22)26/h4-8,10,12-13,24-27H,9,11H2,1-3H3/t12-,13-/m1/s1 |
Clave InChI |
ZQSUAGVTKAZDJV-CHWSQXEVSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |
SMILES canónico |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



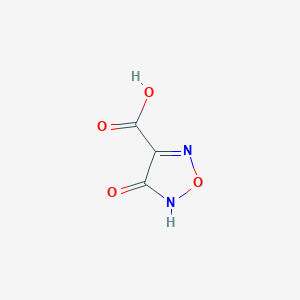
![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)
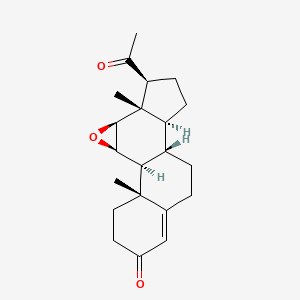
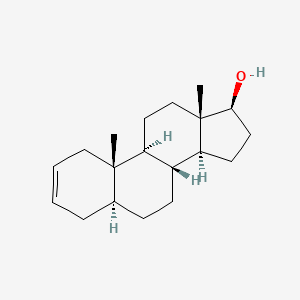
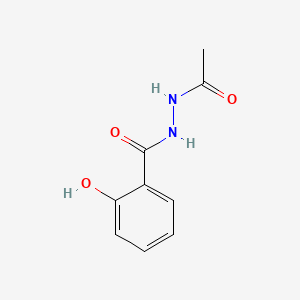
![2-[(2S,4R,5R,6R)-4-Hydroxy-6-[(1R)-1-[(7S,9R,10R)-2-[5-[5-[(3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-2,7,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1218040.png)
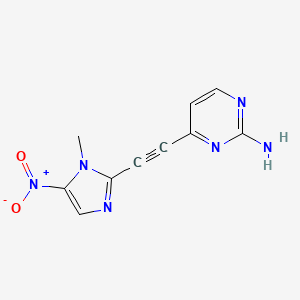
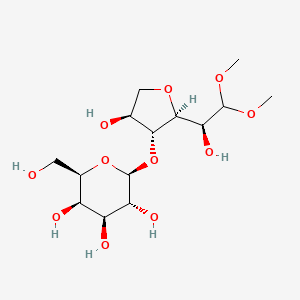
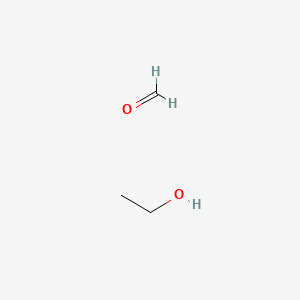
![(2S,3R)-2-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B1218048.png)
